molecular formula C10H21N B3270460 N-Isopropylcycloheptanamine CAS No. 52703-18-1

N-Isopropylcycloheptanamine

Cat. No.: B3270460
CAS No.: 52703-18-1
M. Wt: 155.28
InChI Key: BAMIITPCPOUFPY-UHFFFAOYSA-N
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Description

N-Isopropylcycloheptanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications It is characterized by a cycloheptane ring substituted with an isopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylcycloheptanamine can be synthesized through the reductive amination of cycloheptanone with isopropylamine. The reaction typically involves the use of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane at low temperatures . The reaction proceeds as follows:

  • Cycloheptanone is mixed with isopropylamine in dichloromethane.
  • Sodium triacetoxyborohydride is added in portions at 0°C.
  • The mixture is stirred and allowed to react, forming this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification methods to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-Isopropylcycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: It can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oximes or nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: N-substituted cycloheptanamines.

Scientific Research Applications

N-Isopropylcycloheptanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropylcycloheptanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Isopropylcycloheptanamine can be compared with other similar compounds, such as:

    N-Isopropylcyclohexylamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    Cycloheptylamine: Lacks the isopropyl group, making it less sterically hindered.

    N-Methylcycloheptanamine: Contains a methyl group instead of an isopropyl group.

Uniqueness: this compound’s unique structure, with its larger cycloheptane ring and isopropyl substitution, provides distinct steric and electronic properties that can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-propan-2-ylcycloheptanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)11-10-7-5-3-4-6-8-10/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMIITPCPOUFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654836
Record name N-(Propan-2-yl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52703-18-1
Record name N-(1-Methylethyl)cycloheptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52703-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Propan-2-yl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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